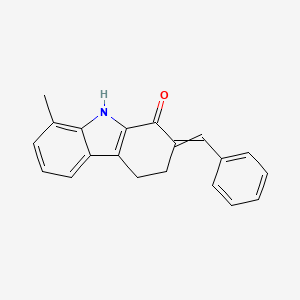
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound belonging to the class of tetrahydrocarbazoles This compound is characterized by its unique structure, which includes a benzylidene group attached to a tetrahydrocarbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and controlled temperatures to facilitate the formation of the desired product. Additionally, the use of oxidizing agents such as selenium dioxide can further modify the structure to achieve the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, which can modify the benzylidene group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, acetonitrile, toluene.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives of the tetrahydrocarbazole core, as well as substituted benzylidene derivatives .
Scientific Research Applications
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as a precursor for developing drugs with antibacterial, antifungal, and anticancer properties.
Materials Science: It is used in the synthesis of novel fluorophores for optoelectronic applications.
Chemical Biology: The compound serves as a probe for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the tetrahydrocarbazole core can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A similar compound with a methyl group at the 9-position, known for its photophysical properties.
5-Methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one: Another derivative with a dioxolo group, used in fluorescence studies.
Uniqueness
2-Benzylidene-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its benzylidene substitution, which imparts distinct chemical reactivity and biological activity compared to other tetrahydrocarbazole derivatives .
Properties
CAS No. |
344930-75-2 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-benzylidene-8-methyl-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C20H17NO/c1-13-6-5-9-16-17-11-10-15(12-14-7-3-2-4-8-14)20(22)19(17)21-18(13)16/h2-9,12,21H,10-11H2,1H3 |
InChI Key |
QVOPQCPSGDIOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)C(=CC4=CC=CC=C4)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















